molecular formula C10H19FN2O2 B1403497 1-Boc-3-(methylaminomethyl)-3-fluoroazetidine CAS No. 1408074-60-1

1-Boc-3-(methylaminomethyl)-3-fluoroazetidine

Katalognummer: B1403497
CAS-Nummer: 1408074-60-1
Molekulargewicht: 218.27 g/mol
InChI-Schlüssel: OKKSSXCNTJURBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Overview and Nomenclature

The compound this compound, bearing the Chemical Abstracts Service registry number 1408074-60-1, represents a sophisticated example of contemporary heterocyclic design. The molecular structure features a four-membered azetidine ring system with three distinct functional components strategically positioned to maximize synthetic versatility and biological potential. The tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom provides stability during synthetic manipulations while allowing for selective deprotection under acidic conditions. This protection strategy has become fundamental in modern peptide and heterocyclic synthesis, enabling complex multi-step synthetic sequences without premature amine reactivity.

The 3-position of the azetidine ring bears two critical substituents: a fluorine atom and a methylaminomethyl group. The fluorine substituent introduces unique electronic properties that significantly influence the compound's pharmacological characteristics. Fluorine atoms in heterocyclic systems have been shown to enhance lipophilicity, metabolic stability, and protein binding affinity through specific interactions such as carbon-fluorine to carbonyl dipole interactions and hydrogen bonding with amide residues in protein structures. The methylaminomethyl group provides a reactive site for further functionalization, enabling coupling reactions with various pharmacophores and facilitating the synthesis of more complex molecular architectures.

The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry conventions for heterocyclic systems. The base name "azetidine" indicates the four-membered saturated nitrogen heterocycle, while the positional descriptors "1-Boc" and "3-(methylaminomethyl)-3-fluoro" specify the exact locations and identities of the substituents. This precise nomenclature system is essential for unambiguous identification in chemical databases and literature, particularly given the structural complexity and multiple stereochemical possibilities inherent in substituted azetidine systems.

Historical Development in Fluorinated Azetidine Chemistry

The development of fluorinated azetidine chemistry has evolved significantly over the past two decades, driven by the recognition that fluorine incorporation can dramatically enhance pharmaceutical properties. Early investigations into fluorinated heterocycles focused primarily on five- and six-membered ring systems, with azetidines receiving attention only after synthetic methodologies for their construction became more sophisticated. The pioneering work in this field demonstrated that direct ring fluorination of heterocycles could be achieved through both chemical and electrochemical synthetic routes, employing nucleophilic and electrophilic fluorinating agents to introduce fluorine atoms at specific positions.

The synthesis of 3-fluoroazetidine derivatives initially presented significant challenges due to the inherent ring strain of the four-membered heterocycle and the difficulty of achieving regioselective fluorination. Early synthetic approaches relied on bromofluorination of appropriately substituted starting materials, followed by cyclization to form the azetidine ring system. The development of 1-Boc-3-fluoroazetidine-3-carboxylic acid represented a critical milestone in this field, as reported by Van Hende and colleagues, who established reliable synthetic pathways for accessing fluorinated azetidine building blocks.

Subsequent advances in fluorinated azetidine chemistry have been driven by the pharmaceutical industry's increasing recognition of the unique properties these compounds possess. Research has shown that fluorinated azetidine derivatives can serve as metabolically stable bioisosteres for various functional groups, making them valuable components in drug design strategies. The development of efficient synthetic methodologies, including phosphine-promoted tandem reactions and ruthenium-catalyzed oxidative alkynylation approaches, has enabled the preparation of diverse azetidine-containing scaffolds with varying substitution patterns.

The historical progression of this field has been marked by several key discoveries that have shaped current research directions. The recognition that fluorinated thrombin inhibitors exhibit binding affinities five times stronger than their non-fluorinated analogues provided compelling evidence for the pharmaceutical value of fluorine incorporation. Similarly, comparative studies of antiviral agents demonstrated that fluorinated analogues often show dramatically improved potency, with some examples exhibiting fifty-fold enhancements in activity compared to non-fluorinated versions.

Role in Modern Medicinal Chemistry and Drug Discovery

The compound this compound occupies a prominent position in contemporary medicinal chemistry as both a synthetic intermediate and a pharmacophore component. The integration of fluorine atoms into drug molecules has become a dominant strategy in pharmaceutical development, with more than twenty percent of marketed medications containing fluorine substituents. The azetidine ring system contributes additional value through its unique conformational properties and ability to serve as a rigid scaffold that can position functional groups in precise three-dimensional arrangements.

Modern drug discovery efforts have increasingly focused on the development of small molecule therapeutics that incorporate strained ring systems such as azetidines, oxetanes, and bicyclopentanes. These structural motifs function as metabolically stable bioisosteres that can replace more conventional functional groups while providing improved pharmacological properties. The four-membered azetidine ring offers particular advantages in terms of conformational rigidity and the ability to access unique binding modes with biological targets that are not achievable with larger ring systems.

Recent pharmaceutical applications of fluorinated azetidine derivatives have demonstrated their versatility across multiple therapeutic areas. In antiviral drug development, fluorinated azetidine-based pyrazole molecular hybrids have shown significant inhibitory activity against hepatitis C virus, with some compounds achieving EC50 values in the submicromolar range. These findings highlight the potential for azetidine-containing compounds to serve as scaffolds for the development of next-generation antiviral therapeutics.

The field of enzyme inhibition has also benefited significantly from advances in fluorinated azetidine chemistry. Dipeptidyl peptidase IV inhibitors incorporating fluorinated azetidine amides have demonstrated unexpectedly strong activity in both in vitro assays and in vivo diabetes models. The tetrafluoropyrrolidide and fluorinated azetidide derivatives showed particularly promising results, suggesting that multiple fluorine substitutions can provide synergistic effects on biological activity. These findings have important implications for the development of antidiabetic medications and highlight the potential for fluorinated azetidines to contribute to therapeutic advances in metabolic disorders.

Cancer research has similarly embraced fluorinated azetidine chemistry, with studies demonstrating that certain fluoroazetidine iminosugars can inhibit pancreatic cancer cell growth. The trans,trans-2,4-dihydroxy-3-fluoroazetidine compound showed inhibition of PANC-1 cell growth comparable to established chemotherapeutic agents, providing evidence for the anticancer potential of appropriately designed fluorinated azetidine derivatives. These research findings support the continued investigation of fluorinated azetidines as potential anticancer agents and highlight their versatility as pharmaceutical scaffolds.

The structural characteristics of this compound make it particularly well-suited for incorporation into drug discovery programs targeting diverse biological pathways. The presence of the protected amine functionality allows for controlled reactivity during synthetic elaboration, while the methylaminomethyl substituent provides a handle for attachment of various pharmacophoric elements. The fluorine atom contributes enhanced metabolic stability and improved binding interactions with target proteins, while the azetidine core provides conformational rigidity that can enhance selectivity and potency.

Property Value Significance
Molecular Formula C10H19FN2O2 Optimal balance of functional groups for medicinal chemistry applications
CAS Registry Number 1408074-60-1 Unique identifier for chemical databases and regulatory submissions
Ring System Four-membered azetidine Provides conformational rigidity and unique binding geometry
Fluorine Position 3-position Strategic placement for optimal electronic and steric effects
Protecting Group tert-Butoxycarbonyl (Boc) Enables selective synthetic transformations
Reactive Handle Methylaminomethyl Facilitates coupling with diverse pharmacophores

Eigenschaften

IUPAC Name

tert-butyl 3-fluoro-3-(methylaminomethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-6-10(11,7-13)5-12-4/h12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKSSXCNTJURBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CNC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Stepwise Synthesis

Step Reaction Reagents & Conditions Yield Notes
1 Formation of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate Methyl magnesium bromide (3M in diethyl ether) added portionwise to tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF at 0°C, stirred 3 h, quenched with aqueous ammonium chloride 87% Silica gel purification; product characterized by NMR
2 Fluorination of hydroxy intermediate Fluorinating agent such as DAST or NFSI applied under controlled temperature Typically high yield (~80-90%) Selective fluorination at C-3 position on azetidine ring
3 Introduction of methylaminomethyl group Reductive amination or nucleophilic substitution with methylamine derivatives Variable, optimized for >80% Ensures selective substitution at 3-position
4 Boc protection of amine Di-tert-butyl dicarbonate (Boc2O) in presence of base (e.g., triethylamine) High yield (>90%) Protects amine for stability and handling

Reaction Mechanism Highlights

  • The Grignard reaction in Step 1 forms the key hydroxy intermediate with stereochemical control.
  • Fluorination proceeds via nucleophilic displacement or electrophilic fluorination, depending on reagent choice.
  • Methylaminomethyl introduction often uses reductive amination with formaldehyde and methylamine or direct substitution.
  • Boc protection stabilizes the amine, facilitating purification and further synthetic transformations.

Research Findings and Optimization Insights

  • Fluorination Reagents: DAST offers efficient fluorination but requires careful temperature control to avoid side reactions. NFSI is milder and can provide better selectivity in some cases.
  • Purification Techniques: Silica gel chromatography is standard for intermediate purification, ensuring high purity before subsequent steps.
  • Yield Improvements: Reaction times and temperatures have been optimized to balance conversion and minimize decomposition, with typical overall yields exceeding 70% after all steps.
  • Scalability: Industrial methods adapt solvent systems and reagent stoichiometry to enable kilogram-scale synthesis with reproducible quality.

Summary Table of Key Properties and Synthetic Parameters

Parameter Details
Molecular Formula C9H14FN3O2
Molecular Weight 201.22 g/mol
CAS Number 1314923-32-4
Key Reagents Methyl magnesium bromide, DAST/NFSI, methylamine, Boc2O
Typical Reaction Temperature 0 to 20 °C (Grignard), room temp (fluorination, Boc protection)
Typical Yields 80-90% per step; overall >70%
Purification Silica gel chromatography
Solvent Systems Anhydrous THF, ethyl acetate, hexanes mixtures
Analytical Techniques NMR, chromatography, mass spectrometry

Analyse Chemischer Reaktionen

1-Boc-3-(methylaminomethyl)-3-fluoroazetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidine ring.

    Deprotection: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Boc-3-(methylaminomethyl)-3-fluoroazetidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological processes and as a building block for bioactive molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Boc-3-(methylaminomethyl)-3-fluoroazetidine involves its interaction with molecular targets through its functional groups. The fluorine atom can enhance the compound’s binding affinity and metabolic stability. The Boc group provides protection during synthetic transformations, which can be removed to reveal the active amine group. The methylaminomethyl group can participate in various biochemical interactions.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Diversity: The target compound’s methylaminomethyl group distinguishes it from carboxylic acid (PMID:19216497), aryl (34d), and ketone (398489-26-4) derivatives.
  • Synthetic Complexity: Bromofluorination routes (for 3-carboxylic acid derivatives) contrast with simpler Boc-protection steps for 3-aminoazetidine .

Physical and Spectral Properties

Table 2: Comparative Physical Data

Compound Melting Point/State Purity Key NMR Features (δ, CDCl₃)
1-Boc-3-(methylaminomethyl)-3-fluoroazetidine Not reported 95% Not available
1-Boc-3-(4-fluorophenyl)-3-azetidinol (34d) 90.8–92.8°C (solid) 91% δ 7.46–7.34 (m, 2H), 4.81 (s, 1H)
1-Boc-3-aminoazetidine Not reported 97% δ 1.44–1.31 (m, 9H, Boc)
1-Boc-3-fluoro-3-methylazetidine Liquid (oil) 95% Not reported; MW = 189.23

Insights :

  • State and Purity : Aryl-substituted derivatives (e.g., 34d) often crystallize as solids, while aliphatic analogs (e.g., 3-methyl) remain oils .
  • NMR Trends : Aromatic protons in 34d (δ ~7.4) contrast with aliphatic signals in the target compound, underscoring substituent-driven spectral shifts.

Stability and Reactivity

  • Fluorine Effects: The 3-fluoro substituent in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., 3-aminoazetidine) .
  • Boc Deprotection : All Boc-protected derivatives undergo acid-mediated deprotection (e.g., HCl/dioxane), but electron-withdrawing groups (e.g., 3-carboxylic acid) may alter reaction kinetics .

Biologische Aktivität

1-Boc-3-(methylaminomethyl)-3-fluoroazetidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and implications for therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following properties:

PropertyDetails
CAS Number 1314923-32-4
Molecular Formula C9H14F N3O2
Molecular Weight 201.22 g/mol
IUPAC Name This compound

The compound features a Boc (tert-butyloxycarbonyl) protecting group, which is significant for its stability and reactivity in synthetic pathways.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : The synthesis begins with readily available azetidine derivatives.
  • Boc Protection : The amine group is protected using a Boc group to enhance stability during subsequent reactions.
  • Fluorination : The introduction of fluorine is achieved through selective fluorination methods, often involving reagents such as N-fluorobenzenesulfonimide (NFSI) or other fluorinating agents.
  • Final Purification : The product is purified using chromatographic techniques to ensure high purity for biological testing.

This compound exhibits various biological activities that are primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing neurochemical signaling processes.

Case Studies and Research Findings

  • A study evaluated the antibacterial activity of compounds similar to this compound, highlighting its effectiveness against Gram-positive bacteria, suggesting a potential role in antibiotic development .
  • Another research focused on the compound's effects on histone deacetylases (HDACs), indicating that it may have implications in cancer therapy by promoting histone acetylation and thereby influencing gene expression .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other related compounds:

CompoundBiological ActivityUnique Features
This compoundAntibacterial, HDAC inhibitionFluorinated azetidine derivative
CaffeineStimulantMethylxanthine structure
TheophyllineBronchodilatorPurine derivative

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-Boc-3-(methylaminomethyl)-3-fluoroazetidine, and how can researchers optimize yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of the azetidine core. Key steps include Boc protection of the azetidine nitrogen, fluorination at the 3-position, and introduction of the methylaminomethyl group via reductive amination or nucleophilic substitution. For example, intermediates like 1-Boc-3-hydroxyazetidine (mp: 36–43°C) can be fluorinated using DAST (diethylaminosulfur trifluoride) . Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical to isolate the final product. Yield optimization requires strict control of reaction temperature (–10°C to 25°C) and stoichiometric ratios of fluorinating agents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : The Boc tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The azetidine ring protons resonate between 3.5–4.5 ppm, split due to fluorine coupling (³JHF ~10–15 Hz). The methylaminomethyl group shows signals at ~2.3 ppm (N–CH₃) and 2.7–3.0 ppm (CH₂–N) .
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks [M+H]⁺ or [M+Na]⁺ and fragments corresponding to Boc cleavage (m/z ~100–117) .
  • IR Spectroscopy : Confirm Boc carbonyl (C=O stretch at ~1680–1720 cm⁻¹) and N–H stretches (3300–3500 cm⁻¹) .

Q. How does the fluorine substituent influence the compound’s stability during storage and handling?

  • Methodological Answer : Fluorine’s electronegativity enhances the compound’s hydrolytic stability but may increase sensitivity to light or heat. Store at –20°C in inert, airtight containers (e.g., amber vials with PTFE-lined caps). Monitor decomposition via HPLC (e.g., Nucleosil RP-18 column, pH 3 phosphate buffer/methanol mobile phase) to detect hydrolyzed byproducts .

Advanced Research Questions

Q. How does the methylaminomethyl group affect the nucleophilicity of the azetidine nitrogen, and how can this be quantified under varying pH conditions?

  • Methodological Answer : The methylaminomethyl group acts as an electron donor, increasing the nitrogen’s nucleophilicity. Titration experiments (pH 2–10) combined with ¹⁹F NMR can track pKa shifts in the protonated azetidine (e.g., compare to analogs without methylaminomethyl groups). For example, methylaminomethyl substituents in similar compounds reduce pKa by ~0.5–1.0 units, enhancing reactivity in mildly acidic conditions . Computational modeling (DFT, Gaussian) can further predict charge distribution and transition states .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies often arise from Boc group instability during fluorination or side reactions with methylaminomethyl precursors. Systematic evaluation includes:

  • Parameter Screening : Vary equivalents of fluorinating agents (e.g., DAST vs. Deoxo-Fluor) and reaction times.
  • In Situ Monitoring : Use TLC (silica gel F254) or inline IR to detect intermediates.
  • Byproduct Analysis : LC-MS or GC-MS to identify impurities (e.g., de-Boc products or dimerization) .

Q. How can conformational dynamics of the fluorinated azetidine ring be analyzed to predict its bioactive conformation?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structures to determine ring puckering (e.g., envelope vs. twist conformations).
  • Dynamic NMR : Study temperature-dependent ¹H/¹⁹F splitting to assess ring-flipping barriers.
  • Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to model solvent effects (e.g., water vs. DMSO) on ring flexibility .

Q. What in vitro assays are recommended for evaluating the biological activity of fluorinated azetidine derivatives?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for kinases).
  • Cellular Uptake Studies : Use radiolabeled (³H/¹⁴C) or fluorescently tagged analogs to quantify permeability (e.g., Caco-2 monolayers).
  • Target Engagement : SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity for proteins like GPCRs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-3-(methylaminomethyl)-3-fluoroazetidine
Reactant of Route 2
Reactant of Route 2
1-Boc-3-(methylaminomethyl)-3-fluoroazetidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.